molecular formula C21H19Cl2N3O3S B3511392 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B3511392
M. Wt: 464.4 g/mol
InChI Key: ZEKZOGNBATWNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C21H19Cl2N3O3S . This compound is characterized by its unique structure, which includes a benzyl group, a dichlorophenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves multiple steps. The synthetic route typically starts with the preparation of the glycinamide backbone, followed by the introduction of the benzyl, dichlorophenylsulfonyl, and pyridinylmethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct attachment of these groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3S/c22-18-6-7-19(23)20(12-18)30(28,29)26(14-17-4-2-1-3-5-17)15-21(27)25-13-16-8-10-24-11-9-16/h1-12H,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKZOGNBATWNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.